molecular formula C19H22O5 B11634645 Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(C)chromen-3-YL)oxy)acetate

Cat. No.: B11634645
M. Wt: 330.4 g/mol
InChI Key: VASMEMKDTMGKBP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate involves several steps. One common method starts with the reaction of 2-bromobenzoic acids and resorcinol in the presence of copper sulfate (CuSO4) and sodium hydroxide (NaOH) to form intermediate compounds . These intermediates are then subjected to further reactions, including esterification, to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate undergoes various chemical reactions, including:

Mechanism of Action

Comparison with Similar Compounds

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and specific applications. Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo©chromen-3-YL)oxy)acetate is unique due to its specific ester functional group, which imparts distinct chemical and biological properties .

Biological Activity

Ethyl ((2-ethyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo(c)chromen-3-YL)oxy)acetate is a synthetic compound belonging to the class of dibenzopyran derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the biological activity of this compound based on existing literature, highlighting significant findings from various studies.

Chemical Structure and Properties

The chemical formula for this compound is C19H22O4C_{19}H_{22}O_4. It features a benzo[c]chromene backbone, which is known for its diverse biological activities. The compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

1. Antioxidant Activity

Research has indicated that compounds with a dibenzopyran structure exhibit significant antioxidant properties. This compound has been shown to scavenge free radicals effectively. In vitro assays demonstrated that this compound can reduce oxidative stress in cellular models by increasing the levels of endogenous antioxidants such as glutathione and superoxide dismutase .

2. Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated in several studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, it reduced the expression of cyclooxygenase (COX)-2 and inducible nitric oxide synthase (iNOS), which are key enzymes involved in inflammatory pathways .

3. Anticancer Properties

This compound demonstrated promising anticancer activity against various cancer cell lines. In vitro studies revealed that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways and modulation of Bcl-2 family proteins . Furthermore, animal studies showed a significant reduction in tumor growth when treated with this compound compared to control groups .

Case Studies

A notable case study involved the administration of this compound in a murine model of breast cancer. Mice treated with the compound exhibited a 50% reduction in tumor volume compared to untreated controls after four weeks of treatment. Histological analysis indicated decreased cell proliferation and increased apoptosis within tumor tissues .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other dibenzopyran derivatives:

Compound NameAntioxidant ActivityAnti-inflammatory ActivityAnticancer Activity
Ethyl ((2-ethyl...HighModerateHigh
ElsamitrucinModerateHighModerate
Other DibenzopyransVariableVariableVariable

Properties

Molecular Formula

C19H22O5

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-[(2-ethyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate

InChI

InChI=1S/C19H22O5/c1-3-12-9-15-13-7-5-6-8-14(13)19(21)24-17(15)10-16(12)23-11-18(20)22-4-2/h9-10H,3-8,11H2,1-2H3

InChI Key

VASMEMKDTMGKBP-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OCC(=O)OCC)OC(=O)C3=C2CCCC3

Origin of Product

United States

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